molecular formula C11H13BrN2O B1378399 4-Bromo-2-[(4-hydroxybutyl)amino]benzonitrile CAS No. 1616500-55-0

4-Bromo-2-[(4-hydroxybutyl)amino]benzonitrile

Cat. No.: B1378399
CAS No.: 1616500-55-0
M. Wt: 269.14 g/mol
InChI Key: URKXQDAKSYDHDF-UHFFFAOYSA-N
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Description

4-Bromo-2-[(4-hydroxybutyl)amino]benzonitrile is an organic compound with the molecular formula C11H13BrN2O It is a brominated derivative of benzonitrile, featuring a hydroxybutylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[(4-hydroxybutyl)amino]benzonitrile typically involves a multi-step process starting from commercially available starting materialsThe reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and solvents like dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[(4-hydroxybutyl)amino]benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2-[(4-hydroxybutyl)amino]benzonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-[(4-hydroxybutyl)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybutylamino group may facilitate binding to these targets, while the bromine atom can influence the compound’s reactivity and stability. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-aminobenzonitrile: Lacks the hydroxybutyl group, making it less versatile in certain reactions.

    2-[(4-Hydroxybutyl)amino]benzonitrile:

Uniqueness

4-Bromo-2-[(4-hydroxybutyl)amino]benzonitrile is unique due to the presence of both the bromine atom and the hydroxybutylamino group.

Properties

IUPAC Name

4-bromo-2-(4-hydroxybutylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O/c12-10-4-3-9(8-13)11(7-10)14-5-1-2-6-15/h3-4,7,14-15H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKXQDAKSYDHDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)NCCCCO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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